molecular formula C9H13NO3S B169298 4-Isopropoxybenzenesulfonamide CAS No. 100861-05-0

4-Isopropoxybenzenesulfonamide

Cat. No. B169298
M. Wt: 215.27 g/mol
InChI Key: YXCVEVBSFYRSMF-UHFFFAOYSA-N
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Description

4-Isopropoxybenzenesulfonamide is a chemical compound with the molecular formula C9H13NO3S . It is used in the synthesis of specialty chemicals .

Scientific Research Applications

  • Synthetic approaches and applications of sulfonimidates

    • Application : Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .
    • Methods : The synthesis of sulfonimidates focuses on their synthesis from sulfur (II), sulfur (IV) and sulfur (VI) reagents .
    • Results : The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
  • Biomedical Applications of Sulfonylcalix 4arene-Based Metal–Organic Supercontainers

    • Application : Sulfonylcalix4arenes-based coordination cages, termed metal–organic supercontainers (MOSCs), have found uses in drug delivery .
    • Methods : MOSCs are accessible through the coordination-driven self-assembly of suitable metal ions and multidentate organic ligands .
    • Results : The well-defined built-in multiple binding domains of MOSCs allow the efficient encapsulation of guest molecules .
  • Sulfonamide drugs: structure, antibacterial property, toxicity

    • Application : Sulfonamide drugs have antibacterial activity .
    • Methods : The study explores the research findings and the work behaviors of sulfonamide drugs .
    • Results : The areas covered include sulfonamide drug structure, sulfonamide drug antibacterial activity, sulfonamide drug toxicity, and sulfonamide environmental toxicity .
  • Synthesis of Sulfonamides

    • Application : Sulfonamides are synthesized for various purposes, including medicinal applications .
    • Methods : The most common method involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia .
    • Results : This method produces a greater yield compared to other methods .
  • Magnetic Functionalized Nanoparticles for Biomedical Applications

    • Application : Metallic nanoparticles, including those functionalized with sulfonamides, have found their place within various biomedical applications such as site-specific imaging in vivo, cancer detection, cancer therapy, neurodegenerative disease therapy, HIV/AIDS therapy, ocular disease therapy, and respiratory disease therapy .
    • Methods : The synthesis of these nanoparticles often involves coordination-driven self-assembly of suitable metal ions and multidentate organic ligands .
    • Results : These nanoparticles have shown promising results in various medical applications, although there is still much unknown about the long-term safety of metal nanoparticles in medicine .

properties

IUPAC Name

4-propan-2-yloxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-7(2)13-8-3-5-9(6-4-8)14(10,11)12/h3-7H,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCVEVBSFYRSMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Yang, L Wang, R Feng, AA Almehizia… - Journal of medicinal …, 2013 - ACS Publications
Cannabinoid receptors have gained increasing attention as drug targets for developing potential therapeutic ligands. Here, we report the discovery and optimization of triaryl …
Number of citations: 48 pubs.acs.org
XY Zhu, HM Chen, L Zhang, YX Qin… - Chemical Biology & Drug …, 2023 - Wiley Online Library
Xanthine oxidoreductase (XOR) and uric acid transporter 1 (URAT1) are involved in the production and reabsorption of uric acid, respectively. However, the currently available …
Number of citations: 3 onlinelibrary.wiley.com

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